4-Chloro-3,5-dinitropyridine
CAS No.: 10425-70-4
Cat. No.: VC21156148
Molecular Formula: C5H2ClN3O4
Molecular Weight: 203.54 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10425-70-4 |
---|---|
Molecular Formula | C5H2ClN3O4 |
Molecular Weight | 203.54 g/mol |
IUPAC Name | 4-chloro-3,5-dinitropyridine |
Standard InChI | InChI=1S/C5H2ClN3O4/c6-5-3(8(10)11)1-7-2-4(5)9(12)13/h1-2H |
Standard InChI Key | XXKUEMVJROHZAF-UHFFFAOYSA-N |
SMILES | C1=C(C(=C(C=N1)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Canonical SMILES | C1=C(C(=C(C=N1)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
4-Chloro-3,5-dinitropyridine is a yellow crystalline solid with the molecular formula C₅H₂ClN₃O₄ and a molecular weight of 203.54 g/mol . The compound features a pyridine ring with chlorine at the 4-position and nitro groups at positions 3 and 5. The presence of both electron-withdrawing nitro groups and the chlorine atom significantly enhances its electrophilic character, making it a valuable intermediate in organic synthesis.
Physical and Chemical Properties
The physical and chemical properties of 4-chloro-3,5-dinitropyridine are summarized in Table 1.
Table 1: Physical and Chemical Properties of 4-Chloro-3,5-Dinitropyridine
Property | Value |
---|---|
CAS Number | 10425-70-4 |
Molecular Formula | C₅H₂ClN₃O₄ |
Molecular Weight | 203.54 g/mol |
Physical State (20°C) | Solid |
Appearance | Yellow crystalline solid |
PubChem CID | 2735734 |
SMILES Notation | O=N+C1=CN=CC(N+[O-])=C1Cl |
InChI | InChI=1S/C5H2ClN3O4/c6-5-3(8(10)11)1-7-2-4(5)9(12)13/h1-2H |
Melting Point | Not specified in available literature |
Structural Features
The 2D and 3D structures of 4-chloro-3,5-dinitropyridine show a planar pyridine ring with substituents arranged to minimize steric hindrance. The electron-withdrawing nature of the nitro groups and chlorine atom creates an electron-deficient aromatic system, which contributes significantly to its reactivity profile .
Synthesis Methods
Various methods have been developed for the synthesis of 4-chloro-3,5-dinitropyridine, with the most common approaches involving chlorination of hydroxypyridines followed by nitration, or direct modification of pre-nitrated pyridine derivatives.
Synthesis from Hydroxypyridines
One synthetic route involves the reaction of 4-hydroxy-3,5-dinitropyridine with thionyl chloride (SOCl₂). This reaction produces an unstable 4-chloro intermediate that can be used in subsequent reactions . The reaction can be represented as:
4-hydroxy-3,5-dinitropyridine + SOCl₂ → 4-chloro-3,5-dinitropyridine + SO₂ + HCl
Thionyl chloride serves as an effective chlorinating agent due to its ability to convert hydroxyl groups to chlorides, as demonstrated in similar transformations of alcohols and carboxylic acids .
Direct Chlorination Methods
Alternative synthesis methods may involve direct chlorination of appropriately substituted pyridine derivatives. These methods typically employ chlorinating agents such as PCl₅ or combinations of SOCl₂ with catalysts .
Reactivity and Chemical Behavior
The chemical behavior of 4-chloro-3,5-dinitropyridine is dominated by its high electrophilicity, making it particularly reactive toward nucleophilic substitution reactions.
Nucleophilic Aromatic Substitution
The presence of two strongly electron-withdrawing nitro groups activates the chlorine at the 4-position toward nucleophilic aromatic substitution. This reactivity pattern is exemplified in various displacement reactions with nucleophiles such as amines, alcohols, and thiols .
Applications in Synthetic Chemistry
4-Chloro-3,5-dinitropyridine serves as a valuable building block in organic synthesis due to its reactivity profile and the versatility of the resulting products.
Precursor for Energetic Materials
One of the most significant applications of 4-chloro-3,5-dinitropyridine is as a precursor for the synthesis of energetic materials. The compound and its derivatives are promising candidates for insensitive energetic compounds due to their high nitrogen and oxygen content .
The research by He et al. (2013) demonstrates that 3,5-dinitropyrazole derivatives prepared from related precursors show potential as insensitive energetic compounds with favorable properties .
Synthesis of Polynitrogen Compounds
4-Chloro-3,5-dinitropyridine can be used to synthesize polynitrogen compounds such as:
-
2-Amino-3,5-dinitropyridine
-
2,4-Diamino-3,5-dinitropyridine
-
2,6-Diamino-3,5-dinitropyridine
These compounds can be further modified to produce materials with enhanced thermal stability and reduced sensitivity to impact, friction, and electrostatic discharge .
Pharmaceutical Intermediates
The versatile reactivity of 4-chloro-3,5-dinitropyridine makes it a potential intermediate in the synthesis of pharmaceutically relevant compounds, although specific pharmaceutical applications are less documented in the available literature.
Structural Analogues and Derivatives
Several compounds share structural similarities with 4-chloro-3,5-dinitropyridine. A comparison of these related compounds provides insights into structure-activity relationships and potential applications.
Table 2: Comparison of 4-Chloro-3,5-Dinitropyridine with Structural Analogues
Spectroscopic Characterization
Spectroscopic data provides valuable information for the characterization and identification of 4-chloro-3,5-dinitropyridine and its derivatives.
NMR Spectroscopy
The 1H NMR spectrum of 4-chloro-3,5-dinitropyridine typically shows two proton signals corresponding to the protons at positions 2 and 6 of the pyridine ring. The chemical shifts are significantly downfield due to the electron-withdrawing effects of the nitro groups .
Infrared Spectroscopy
The IR spectrum of 4-chloro-3,5-dinitropyridine and its derivatives shows characteristic absorption bands for the nitro groups (typically around 1530-1550 cm⁻¹ and 1330-1360 cm⁻¹) and for the pyridine ring vibrations .
UV-Visible Spectroscopy
UV-visible spectroscopy of derivatives of 4-chloro-3,5-dinitropyridine shows absorption bands characteristic of the electronic transitions between the nitro groups and other substituents. For example, N-phenyl derivatives show bands at approximately 220-254 nm, 250-258 nm, and 403-415 nm in methanol .
Recent Research Developments
Recent research has focused on the development of new derivatives of dinitropyridines with improved properties for specific applications.
Energetic Materials Research
Work by Das et al. (2024) explored the modification of related 4-azido-3,5-dinitropyrazole by connecting it to 5-nitramino-1,2,4-oxadiazole moieties via N-methylene-C bridges to fine-tune its energetic properties. This research demonstrates ongoing interest in dinitropyridine and related compounds as components of energetic materials .
Synthesis and Reactions of Dinitropyridines
A review by Starosotnikov (2024) analyzed the literature on the synthesis, reactions, and practical applications of isomeric dinitropyridines over the period 2010-2024, highlighting the growing interest in these compounds for applications in explosives, energetic compounds, agrochemicals, biosensors, and biologically active compounds .
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